Joining segment peptide, synthetic
Description
Conceptual Framework of Synthetic Peptide Segments in Chemical Biology
The core principle behind using synthetic peptide segments is to break down a large protein target into smaller, more manageable peptide fragments that can be synthesized chemically. illinois.edu These segments, typically ranging from 30 to 50 amino acids in length, are then strategically joined together in a specific order to reconstruct the full-length protein. nih.govuwec.edu This "convergent" strategy is significantly more efficient than the linear, stepwise synthesis of a large polypeptide from individual amino acids. nih.govnih.gov
A key aspect of this framework is the chemoselectivity of the ligation reaction. The joining of peptide segments must occur specifically at the desired termini without interference from the various functional groups present on the amino acid side chains. wikipedia.org This is achieved through the use of unique, mutually reactive functionalities engineered into the terminal ends of the peptide segments. ethz.ch
Historical Context of Peptide Ligation and Segment Coupling Methodologies
The journey towards the chemical synthesis of proteins began over a century ago. nih.gov Early efforts in peptide synthesis were pioneered by Emil Fischer, who in 1901 first synthesized a dipeptide and introduced the term "peptide". nih.gov A major breakthrough came in the 1960s with Bruce Merrifield's development of Solid Phase Peptide Synthesis (SPPS), a technique that dramatically simplified and accelerated the synthesis of peptides and for which he was awarded the Nobel Prize in Chemistry in 1984. nih.gov
However, SPPS has limitations, particularly in the synthesis of long peptides, generally up to about 50 residues. nih.gov To overcome this size limitation, the concept of ligating, or coupling, smaller peptide fragments emerged. Early ligation methods often resulted in non-native chemical bonds at the ligation site. nih.gov A pivotal moment arrived in 1992 when Stephen Kent and Martina Schnölzer introduced the concept of "chemical ligation," which for the first time allowed for the practical covalent condensation of unprotected peptide segments. wikipedia.org This was followed by the groundbreaking development of "Native Chemical Ligation" (NCL) in 1994 by Philip Dawson, Tom Muir, and Stephen Kent. wikipedia.org NCL enables the formation of a native peptide bond between two unprotected peptide fragments, a significant leap forward in creating fully synthetic proteins that are identical to their natural counterparts. nih.govwikipedia.org
Evolution of Synthetic Strategies for Complex Polypeptide Assembly
The advent of Native Chemical Ligation (NCL) has been a driving force in the evolution of strategies for assembling complex polypeptides. nih.govacs.org NCL initially relied on the presence of a cysteine residue at the N-terminus of one peptide segment and a thioester at the C-terminus of another. wikipedia.org The reaction proceeds through a chemoselective transthioesterification followed by a spontaneous and irreversible S-to-N acyl shift to form a native amide bond. wikipedia.org
While highly effective, the requirement for a cysteine at the ligation site was a limitation. This spurred the development of numerous innovative strategies to expand the scope of NCL. These advancements include:
Desulfurization: This technique allows for the conversion of the cysteine residue to an alanine (B10760859) after ligation, effectively broadening the range of possible ligation sites. nih.gov
Thiol-Containing Auxiliaries: Removable chemical groups that act as temporary cysteine surrogates have been developed. These auxiliaries facilitate ligation at non-cysteine residues and are subsequently cleaved to leave a native peptide bond. nih.gov
Traceless Staudinger Ligation: This method utilizes the reaction of a C-terminal phosphinothioester with an N-terminal azide (B81097) to form a native amide bond without leaving any residual atoms from the ligation chemistry. nih.gov
Sugar-Assisted Ligation and other NCL-inspired methodologies: These approaches have further expanded the ligation toolkit, enabling the joining of peptide segments at various other amino acid residues. ucl.ac.uk
These evolving strategies have made the chemical synthesis of increasingly complex and larger proteins a reality, including those with multiple domains and intricate post-translational modifications. nih.govresearchgate.net
Significance of Joining Segment Peptides in Advancing Protein Science
The ability to synthesize proteins by joining peptide segments has had a profound impact on protein science, opening up avenues of research that were previously inaccessible. northwestern.edu The significance lies in the precision and versatility offered by chemical synthesis. researchgate.net
Key areas of advancement include:
Incorporation of Unnatural Amino Acids: Synthetic methods allow for the site-specific incorporation of non-proteinogenic amino acids into a protein's structure. This enables detailed probing of protein structure and function, the introduction of novel catalytic activities, and the enhancement of therapeutic properties. nih.govnih.gov
Post-Translational Modifications (PTMs): Proteins in nature often undergo PTMs such as phosphorylation, glycosylation, and ubiquitination, which are crucial for their function. northwestern.eduresearchgate.net Chemical protein synthesis allows for the creation of homogeneously modified proteins, which is often challenging to achieve through biological systems, facilitating the study of the specific roles of these modifications. northwestern.eduucl.ac.uk
Synthesis of Mirror-Image Proteins: The ability to construct proteins from D-amino acids (the mirror image of the naturally occurring L-amino acids) has led to the field of mirror-image biology. These synthetic D-proteins are resistant to degradation by natural proteases and can be used to develop novel therapeutics and diagnostic tools. northwestern.edu
Study of Protein Folding and Stability: By systematically introducing modifications or truncations through segment-based synthesis, researchers can gain detailed insights into the forces that govern protein folding and stability.
Development of Novel Biotherapeutics: The precise control over protein structure afforded by chemical synthesis is being harnessed to design and create new protein-based drugs with improved efficacy, stability, and targeting capabilities. biospace.com
Structure
2D Structure
Properties
CAS No. |
102643-50-5 |
|---|---|
Molecular Formula |
C77H116N20O24 |
Molecular Weight |
1705.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C77H116N20O24/c1-36(2)27-49(70(114)97-63(42(10)101)75(119)94-59(37(3)4)72(116)95-60(38(5)6)76(120)121)90-68(112)48(17-14-26-82-77(80)81)88-73(117)61(40(8)99)93-58(107)34-85-67(111)54(35-98)87-57(106)33-84-66(110)51(28-43-15-12-11-13-16-43)92-74(118)62(41(9)100)96-71(115)52(30-45-20-24-47(103)25-21-45)86-56(105)32-83-65(109)50(29-44-18-22-46(102)23-19-44)91-69(113)53(31-55(79)104)89-64(108)39(7)78/h11-13,15-16,18-25,36-42,48-54,59-63,98-103H,14,17,26-35,78H2,1-10H3,(H2,79,104)(H,83,109)(H,84,110)(H,85,111)(H,86,105)(H,87,106)(H,88,117)(H,89,108)(H,90,112)(H,91,113)(H,92,118)(H,93,107)(H,94,119)(H,95,116)(H,96,115)(H,97,114)(H,120,121)(H4,80,81,82)/t39-,40+,41+,42+,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-/m0/s1 |
InChI Key |
GTJASUYQSYEAFD-NPRBSQQLSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
Other CAS No. |
102643-50-5 |
sequence |
ANYGYTFGSGTRLTVV |
Synonyms |
J beta sequence joining segment peptide, synthetic |
Origin of Product |
United States |
Synthetic Methodologies for Joining Segment Peptides
Foundations of Solid-Phase Peptide Synthesis (SPPS) for Segment Preparation
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has become the cornerstone of peptide synthesis. nih.gov It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govjpt.com This method simplifies the purification process as excess reagents and by-products can be easily washed away by filtration. bachem.com
Fmoc/tBu and Boc Chemistry Protocols in Segment Synthesis
Two primary chemical strategies dominate SPPS: the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protocols. peptide.com The choice between these methods depends on the specific peptide sequence and desired final product.
The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary protection of the α-amino group of the amino acid. peptide.com This group is removed by treatment with an acid, typically trifluoroacetic acid (TFA). peptide.com The side-chain protecting groups, often benzyl-based (Bzl), are more stable and are removed at the end of the synthesis using a strong acid like hydrofluoric acid (HF). peptide.com A key advantage of the Boc method is its effectiveness in synthesizing hydrophobic peptides that are prone to aggregation, as the acidic deprotection step protonates the N-terminus, reducing hydrogen bonding and improving solubility. peptide.com
The Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection, which is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). lifetein.comseplite.com The side-chain protecting groups are tert-butyl (tBu) based and are cleaved at the end of the synthesis with TFA. seplite.com This method is considered milder than the Boc strategy and is often preferred for preparing protected peptide fragments for segment ligation due to the availability of special resins that allow for cleavage under very mild conditions, leaving side-chain protecting groups intact. peptide.comlifetein.com The Fmoc group also has a distinct UV absorbance, which allows for real-time monitoring of the deprotection step. seplite.com
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid (e.g., TFA) peptide.com | Base (e.g., piperidine) lifetein.com |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) seplite.com |
| Final Cleavage | Strong acid (e.g., HF) peptide.com | TFA seplite.com |
| Advantages | Good for hydrophobic sequences peptide.com | Milder conditions, orthogonal protection peptide.comlifetein.com |
| Disadvantages | Harsh final cleavage peptide.com | Potential for aggregation in some sequences peptide.com |
Optimization Strategies for Challenging Peptide Sequences in SPPS
The synthesis of certain peptide sequences, often termed "difficult sequences," can be hampered by issues like poor solubility and aggregation of the growing peptide chain on the resin. nih.govnih.gov These problems can lead to incomplete reactions and the formation of deletion and truncation by-products. gyrosproteintechnologies.com Several strategies have been developed to mitigate these challenges:
Sequence Analysis: Predictive software can be used to identify regions within a peptide sequence that may be prone to aggregation or other synthetic difficulties. gyrosproteintechnologies.com
Modified Amino Acids: Incorporating "pseudoproline" dipeptides or other structure-breaking amino acid derivatives can disrupt the secondary structures that lead to aggregation. gyrosproteintechnologies.comresearchgate.net
Optimized Reaction Conditions: Increasing the reaction temperature can sometimes improve the purity of the final product. gyrosproteintechnologies.com Using fresh, high-quality solvents is also crucial. gyrosproteintechnologies.com
Double Coupling and Capping: For difficult couplings, repeating the coupling step (double coupling) or extending the reaction time can improve efficiency. gyrosproteintechnologies.com Capping, the permanent blocking of unreacted amino groups, prevents the formation of deletion sequences. gyrosproteintechnologies.com
Solvent Choice: The use of "magic mixtures" of solvents like dichloromethane (B109758) (DCM), DMF, and N-methyl-2-pyrrolidone (NMP) can enhance the solvation of hydrophobic peptides and reduce aggregation on the resin. nih.gov
Microwave Energy: The application of microwave energy has been shown to enhance solubility and hinder aggregation during the synthesis of challenging sequences like oligoalanine. nih.gov
Resin and Linker Chemistry for C-Terminal and Internal Segment Generation
The choice of resin and linker is critical in SPPS as it dictates the C-terminal functionality of the synthesized peptide and the conditions under which the peptide is cleaved from the solid support. biosynth.com
Resins are the insoluble polymeric supports to which the peptide is attached. jpt.com Polystyrene crosslinked with divinylbenzene (B73037) is a common choice, but others like polyethylene (B3416737) glycol (PEG)-based resins are also used. gyrosproteintechnologies.comgyrosproteintechnologies.com
Linkers are chemical moieties that connect the peptide to the resin. biosynth.com The type of linker determines whether the final product will be a C-terminal acid, amide, or another modified group. gyrosproteintechnologies.com
For the synthesis of peptide segments destined for ligation, specific linkers are required to generate the necessary C-terminal functionality, such as a thioester for Native Chemical Ligation.
Wang and HMPA Resins: These are commonly used to produce peptides with a C-terminal carboxylic acid. sigmaaldrich.com
Rink Amide Resin: This resin is employed for the synthesis of peptides with a C-terminal amide. researchgate.net
Trityl-based Resins (e.g., 2-Chlorotrityl chloride resin): These are particularly useful for synthesizing protected peptide fragments as they allow for cleavage under very mild acidic conditions that leave most side-chain protecting groups intact. peptide.comsigmaaldrich.com They are also recommended for peptides with C-terminal residues prone to racemization or side reactions, such as Cys, His, Pro, Met, and Trp. sigmaaldrich.comnih.gov
Specialized Linkers for Thioester Generation: The synthesis of peptide thioesters, which are essential for NCL, can be challenging. cem.com Linkers like the N-mercaptoethoxyglycinamide (MEGA) linker have been developed to facilitate the synthesis of peptide α-thioesters under mild conditions. cem.com
Native Chemical Ligation (NCL) and its Derivatives for Segment Joining
Native Chemical Ligation (NCL) is a powerful and widely used chemoselective method for joining unprotected peptide segments to form a larger protein with a native peptide bond at the ligation site. wikipedia.orgnih.gov This technique has revolutionized the field of chemical protein synthesis, enabling the creation of proteins of up to ~300 amino acids. wikipedia.org
Principles and Reaction Mechanisms of NCL
NCL involves the reaction between two unprotected peptide fragments in an aqueous buffer at neutral pH. wikipedia.orgnih.gov One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine residue. nih.govnih.gov
The reaction proceeds through a two-step mechanism: wikipedia.orgresearchgate.net
Transthioesterification: The thiol group of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide. This is a reversible step that forms a new thioester-linked intermediate. wikipedia.orgnih.gov The reaction is often catalyzed by thiol additives like 4-mercaptophenylacetic acid (MPAA). wikipedia.org
Intramolecular S-to-N Acyl Shift: The thioester-linked intermediate undergoes a rapid and irreversible intramolecular rearrangement. The amide nitrogen of the cysteine attacks the thioester carbonyl, resulting in the formation of a stable, native amide (peptide) bond at the ligation site. wikipedia.org
A key feature of NCL is its high chemoselectivity and regioselectivity, meaning the reaction occurs specifically at the desired ligation site without the need for protecting groups on the amino acid side chains. wikipedia.orgnih.gov This leads to high yields and minimizes the risk of racemization at the ligation site. nih.gov
Expeditions and Limitations of Cysteine-Mediated Ligation Sites
The primary requirement for classical NCL is the presence of a cysteine residue at the N-terminus of one of the peptide segments. researchgate.net While this is a powerful tool, the natural abundance of cysteine can be a limiting factor. nih.gov
Expeditions beyond Cysteine:
To overcome this limitation, several strategies have been developed:
Desulfurization: A cysteine residue can be used as a "handle" for ligation and then chemically converted to an alanine (B10760859) residue after the ligation is complete. This significantly expands the range of possible ligation sites. nih.govresearchgate.net
Thiolated Amino Acid Surrogates: Synthetic amino acids containing thiol groups have been developed to be used in place of cysteine, although their use can be limited by factors such as complex synthesis and slower ligation kinetics. nih.gov
Chemical Auxiliaries: Removable chemical groups (auxiliaries) containing a thiol can be attached to the N-terminus of a peptide. After ligation, the auxiliary is cleaved off, allowing for ligation at non-cysteine residues. nih.gov The use of selenium-based auxiliaries has shown promise in increasing reaction kinetics. nih.gov
Templated Ligations: In cases of inefficient ligation, a template molecule can be used to bring the two peptide segments into close proximity, thereby increasing the effective concentration and promoting the ligation reaction. nih.gov
Limitations:
Despite these advances, challenges remain, particularly for the ligation of large or sterically hindered peptide segments. nih.gov The synthesis of the required peptide thioesters can also be complex. cem.com Furthermore, the solubility of hydrophobic peptide fragments in the aqueous ligation buffers can be a significant obstacle, sometimes requiring the use of chaotropic agents like guanidinium (B1211019) HCl or organic co-solvents. nih.gov
Auxiliary-Mediated Ligation Techniques (e.g., Traceless Ligations)
Auxiliary-mediated ligation represents a significant advancement in peptide chemistry, extending the scope of native chemical ligation (NCL) beyond its canonical N-terminal cysteine requirement. These methods employ a removable "auxiliary" group attached to the N-terminus of a peptide, which facilitates the ligation process and is subsequently cleaved to yield a native peptide bond.
A key development in this area is the use of thiol-containing auxiliaries. While early N-benzyl-type auxiliaries exhibited slow reaction rates, newer auxiliaries have been designed for more efficient ligation. researchgate.net For instance, a 2-mercapto-2-phenethyl auxiliary has been shown to be effective even at sterically hindered ligation junctions and is not limited to glycine-containing sites. researchgate.net This auxiliary can be introduced with high yield via on-resin reductive amination and is selectively removed under mildly basic conditions. researchgate.net
Traceless Ligations: The ultimate goal of auxiliary-mediated ligation is to be "traceless," meaning no residual atoms from the auxiliary group remain in the final peptide product. The traceless Staudinger ligation is a prime example, uniting a phosphinothioester and an azide (B81097) to form an amide bond. nih.gov This reaction is highly chemoselective and has the significant advantage of being able to ligate peptides at non-cysteine residues, overcoming a major limitation of traditional NCL. nih.gov The use of (diphenylphosphino)methanethiol (B106550) has been highlighted as a particularly effective reagent for mediating this transformation due to its high reaction rate and yields. nih.gov
Another innovative traceless approach is "Click-Assisted NCL" (CAN). chemrxiv.org This method utilizes "helping hand" lysine (B10760008) linkers modified with dibenzocyclooctyne (DBCO) and azide handles. chemrxiv.org The subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) templates the peptide fragments, dramatically increasing the effective concentration and accelerating the ligation kinetics. chemrxiv.org After ligation, the linkers are tracelessly removed with mild hydroxylamine (B1172632) treatment. chemrxiv.org A notable challenge overcome in this method was the acid-mediated rearrangement of DBCO during standard solid-phase peptide synthesis (SPPS), which was prevented by the addition of copper(I). chemrxiv.org
Advanced Ligation Chemistries
Beyond auxiliary-mediated methods, several advanced ligation chemistries have emerged, offering unique advantages for the synthesis of complex peptides and proteins.
Ketoacid-Hydroxylamine (KAHA) Ligation: This method involves the reaction between a C-terminal peptide α-ketoacid and an N-terminal peptide hydroxylamine to form a native amide bond. ethz.chnih.govwikipedia.org The reaction proceeds in aqueous media without the need for coupling reagents or catalysts, with water and carbon dioxide as the only byproducts. ethz.chwikipedia.org KAHA ligation is particularly useful for synthesizing proteins up to approximately 200 residues and has been successfully applied to produce proteins like ubiquitin, SUMO proteins, and nitrophorin 4. ethz.chnih.govwikipedia.org The development of stable and reactive hydroxylamine monomers, such as (S)-5-oxaproline, has been crucial for the broad applicability of this technique. nih.govacs.org
Serine/Threonine Ligation (STL): Given the high natural abundance of serine and threonine residues, STL provides a powerful tool for protein synthesis. nih.govacs.orgrsc.org This strategy involves the reaction of a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide with an N-terminal serine or threonine residue. acs.org The reaction proceeds through an imine capture and subsequent O-to-N acyl transfer, ultimately forming a native peptide bond at the Xaa-Ser/Thr ligation site after acidolysis. acs.org STL is compatible with a wide range of C-terminal amino acids and can be used for the synthesis of both linear and cyclic peptides. nih.govrsc.org Studies have shown that 17 of the 20 proteinogenic amino acids are suitable for ligation using this method. nih.gov
SEA Ligation: While detailed research findings on SEA (Sulfuryl-coenzyme A) ligation were not prominently available in the search results, the development of various ligation techniques highlights the continuous effort to expand the toolbox for peptide and protein synthesis. These advancements aim to overcome the limitations of existing methods and provide greater flexibility in choosing ligation sites.
Multi-Segment Ligation Strategies for Complex Protein Synthesis
The synthesis of large proteins often necessitates the assembly of multiple peptide segments. Various strategies have been developed to achieve this in a controlled and efficient manner.
Sequential Ligation Approaches
Sequential ligation involves the stepwise addition of peptide segments in a defined order. This can be performed in either the C-to-N or N-to-C direction. royalsocietypublishing.orgrsc.org A common challenge in C-to-N sequential ligation using NCL is the need to protect the N-terminal cysteine of the internal thioester segments to prevent unwanted side reactions like self-ligation or cyclization. royalsocietypublishing.org N-to-C sequential strategies have also been developed, for example, by combining thioacid capture ligation with NCL. royalsocietypublishing.org This approach allows for the ligation of several segments in a directional manner. royalsocietypublishing.org
Convergent Ligation Strategies
Convergent strategies involve the synthesis of larger peptide fragments by ligating smaller segments, which are then ligated together to form the final protein. nih.gov This approach can be more efficient than a linear, sequential synthesis, as the intermediate fragments can be prepared in parallel. bachem.com Convergent approaches have been successfully used in the synthesis of proteins like human erythrocyte acylphosphatase. pnas.org
Chemo-Enzymatic Approaches for Peptide and Protein Ligation
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. bachem.comnih.govacs.org This hybrid approach is particularly valuable for the synthesis of complex peptides and proteins, including those with post-translational modifications. nih.govacs.org
Enzymes such as sortase, butelase, peptiligase, and subtiligase are employed to catalyze the ligation of peptide fragments. nih.gov These enzymes generally exhibit excellent chemoselectivity, working under mild conditions and often without the need for side-chain protection. nih.gov
Sortase-Mediated Ligation (SML): Sortase A, a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the bond between threonine and glycine (B1666218). acs.orgnih.govbpsbioscience.com It then ligates the C-terminus of the threonine to an N-terminal glycine of another peptide or molecule. acs.orgbpsbioscience.com SML is a robust and specific method for protein conjugation and has been used to ligate peptides, proteins, and even non-peptidic molecules. acs.orgmdpi.com Strategies have been developed to overcome the reversibility of the SML reaction, such as using metal ions to sequester the cleaved byproduct. acs.org
Subtiligase and its Variants: Subtiligase is an engineered variant of the protease subtilisin that has been designed to favor ligation over hydrolysis. nih.govpnas.orgsquarespace.com It catalyzes the ligation of a peptide ester to the N-terminus of a peptide or protein. nih.govsquarespace.com Subtiligase has a broad substrate specificity and has been used for the site-specific modification and synthesis of proteins. nih.govsquarespace.comgoogle.com Further engineering of subtiligase has led to variants with improved stability and altered substrate specificity, expanding its utility in protein engineering. nih.govgoogle.com
Asparaginyl Endopeptidases (AEPs): AEPs are another class of enzymes used for peptide and protein labeling. rsc.org To drive the ligation reaction forward and overcome its reversibility, a chemo-enzymatic system has been developed that uses a scavenger molecule to convert the reaction byproduct into an inert derivative. rsc.org
Interactive Data Table: Comparison of Ligation Techniques
| Ligation Technique | Key Reactants | Ligation Site | Key Advantages | Key Limitations |
| Auxiliary-Mediated Ligation | N-terminal auxiliary-modified peptide, C-terminal thioester | Varies depending on auxiliary | Extends NCL beyond Cys, Traceless removal of auxiliary | Requires synthesis and removal of auxiliary group |
| KAHA Ligation | C-terminal α-ketoacid, N-terminal hydroxylamine | Forms native amide bond | No coupling reagents, Aqueous conditions | Requires synthesis of specialized monomers |
| Serine/Threonine Ligation (STL) | C-terminal salicylaldehyde ester, N-terminal Ser/Thr | Xaa-Ser/Thr | Utilizes abundant amino acids, Forms native bond | Requires specific C-terminal activation |
| Sortase-Mediated Ligation (SML) | C-terminal LPXTG motif, N-terminal Gly | Between Thr and Gly | High specificity, Robust | Reaction reversibility can be an issue |
| Subtiligase-Mediated Ligation | Peptide ester, N-terminal amine | N-terminus | Broad substrate specificity | Engineered enzyme required |
Protein Trans-Splicing and Expressed Protein Ligation (EPL)
Expressed Protein Ligation (EPL) is a powerful semisynthetic method that enables the joining of a recombinantly expressed polypeptide with a synthetic peptide. researchgate.netnih.gov The technique is a variation of Native Chemical Ligation (NCL) and typically involves the reaction between a recombinant protein engineered to have a C-terminal thioester and a synthetic peptide possessing an N-terminal cysteine residue. nih.govnih.gov
The process begins with the expression of the target protein as a fusion with an intein domain. nih.gov Inteins are naturally occurring protein segments that catalyze their own excision from a precursor protein while ligating the flanking sequences (exteins). nih.govresearchgate.net By engineering these intein systems, the cleavage of the intein can be induced by a thiol-containing reagent, which results in the formation of the desired recombinant protein with a C-terminal thioester. researchgate.netneb.com This activated protein segment can then react with a synthetic peptide that has an N-terminal cysteine. The ligation reaction proceeds through a transthioesterification, followed by a spontaneous S-to-N acyl shift, which forms a stable, native peptide bond at the ligation site. nih.govneb.com A key advantage of EPL is its generality with respect to the amino acid at the C-terminus of the thioester segment, as all 20 natural amino acids can typically support the ligation reaction. osti.gov
Protein trans-splicing is a related process that utilizes "split" inteins. researchgate.netosti.gov In this approach, the intein is separated into two non-covalently interacting fragments. The target peptide or protein is expressed in two separate pieces, each fused to one of the split intein fragments. When these two constructs are combined, the intein fragments reassemble, reconstituting the active splicing domain and catalyzing the ligation of the two flanking exteins, creating a single, continuous polypeptide chain. nih.govresearchgate.netosti.gov This method has been successfully used to generate backbone-cyclized polypeptides in vivo. osti.gov
Both EPL and trans-splicing have significantly expanded the ability to introduce site-specific modifications, such as unnatural amino acids, isotopic labels, and post-translational modifications, into large proteins. researchgate.netnih.gov
Enzyme-Mediated Ligation (e.g., Sortase A, Butelase, Peptiligase)
Enzyme-mediated ligation offers a highly specific and efficient alternative to purely chemical methods for joining peptide segments. These biocatalysts operate under mild, aqueous conditions and exhibit high chemo- and regioselectivity, minimizing the need for protecting groups. rhhz.netlabome.com
Sortase A (SrtA) , a transpeptidase from Staphylococcus aureus, is widely used for protein and peptide conjugation. rhhz.net It recognizes a specific C-terminal sorting signal, typically LPXTG (where X is any amino acid), on one peptide segment. rhhz.netnih.gov In the presence of calcium ions, SrtA cleaves the peptide bond between the threonine and glycine of this motif, forming an acyl-enzyme intermediate. rhhz.net This intermediate is then resolved by a nucleophilic attack from an N-terminal glycine (or sometimes other small, unhindered amino acids) on a second peptide segment, resulting in the formation of a new peptide bond. rhhz.net While robust and readily available through recombinant expression, a drawback of SrtA is that the recognition sequence (or a portion of it) remains in the final ligated product, and the reaction can be reversible. rhhz.netlabome.com
Butelase 1 , isolated from the plant Clitoria ternatea, is the fastest known peptide ligase. rhhz.netspringernature.com It recognizes a C-terminal Asx-His-Val (where Asx is Asp or Asn) motif in the donor peptide, cleaves the bond after the Asx residue, and ligates it to an N-terminal nucleophile (almost any amino acid except proline) on the acceptor peptide. rhhz.netntu.edu.sg Butelase 1 is exceptionally efficient, requiring only catalytic amounts and completing ligations in minutes with high yields. springernature.comntu.edu.sg A significant advantage is that the ligation is "traceless," meaning only the Asx residue from the recognition motif is incorporated into the final product. springernature.comntu.edu.sg This makes it highly suitable for the total synthesis of naturally occurring proteins and for efficient head-to-tail cyclization. springernature.comnih.gov
Peptiligase is an engineered variant of subtilisin, a serine protease. rhhz.netlabome.com Through significant protein engineering, its hydrolytic (protease) activity has been minimized while its ligase activity is enhanced. Peptiligase variants, such as Omniligase-1, recognize a di- or tripeptide sequence at the C-terminus of an acyl-donor ester segment and ligate it to an N-terminal amino acid of an acceptor peptide. labome.com A key feature of peptiligase is its tolerance for organic co-solvents, which allows for the ligation of poorly soluble or folded peptides. labome.com The reaction is not reversible in aqueous media, leading to high ligation yields, and it has been successfully applied in gram-scale peptide synthesis, demonstrating its potential as an industrial enzyme. labome.com
| Enzyme | Recognition Motif (Acyl Donor) | Nucleophile (Acyl Acceptor) | Key Characteristics |
| Sortase A | LPXTG (at C-terminus) | N-terminal Glycine (oligo-G) | Robust, readily available; leaves part of recognition sequence in product; reversible. rhhz.netnih.gov |
| Butelase 1 | Asx-His-Val (at C-terminus) | N-terminal amino acid (except Pro) | Extremely fast and efficient; traceless ligation; excellent for cyclization. rhhz.netspringernature.comntu.edu.sg |
| Peptiligase | C-terminal ester with di/tri-peptide recognition | N-terminal amino acid | Engineered enzyme; tolerates organic co-solvents; irreversible; suitable for industrial scale-up. rhhz.netlabome.com |
Challenges and Innovations in Synthetic Peptide Segment Handling
The synthesis of large proteins via segment condensation, while powerful, is not without its challenges. The handling of peptide segments during synthesis, ligation, and purification requires specialized strategies to ensure high yields and purity of the final product. nih.gov
Strategies for Enhancing Peptide Segment Solubility During Synthesis and Ligation
A major hurdle in segment-based synthesis is the poor solubility of intermediate peptide fragments, especially those that are hydrophobic or prone to forming secondary structures like β-sheets. nih.govbiosynth.com Aggregation can hinder reaction kinetics, complicate purification, and lead to low yields. nih.govamericanpeptidesociety.org Several strategies are employed to mitigate these issues:
Solvent Selection: While standard solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common, "difficult" sequences may require stronger or mixed solvent systems. creative-peptides.commdpi.com Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for a wide range of compounds and can be used as a co-solvent to disrupt aggregation. creative-peptides.comjpt.com Other options include using chaotropic salts (e.g., CuLi, NaClO4) or trifluoroethanol (TFE) to break up hydrogen bond networks. creative-peptides.compeptide.com
pH Adjustment: The solubility of a peptide is highly dependent on its net charge and the pH of the solution. jpt.comsigmaaldrich.com Acidic peptides (rich in Asp, Glu) are generally more soluble in basic buffers, while basic peptides (rich in Lys, Arg, His) dissolve better in acidic solutions. jpt.comsigmaaldrich.com Testing solubility at different pH values is a common first step. jpt.com
Solubilizing Tags: Attaching temporary solubilizing tags, such as polyethylene glycol (PEG) linkers, can enhance the solubility of a difficult peptide segment during synthesis and ligation. mblintl.com These tags can be cleaved off at a later stage.
Minimizing Side Reactions and Racemization During Segment Coupling
The chemical coupling of peptide segments is a critical step where side reactions can occur, compromising the integrity and purity of the final protein. mdpi.compeptide.com
Racemization: The conversion of an L-amino acid at the C-terminus of a peptide segment into its D-enantiomer (epimerization) is a significant risk during the activation of the carboxyl group for coupling. americanpeptidesociety.orgnih.gov Histidine and cysteine are particularly susceptible. peptide.com To suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are commonly used with coupling reagents. americanpeptidesociety.orgpeptide.com Enzymatic coupling methods are also an excellent option for achieving racemization-free ligation. nih.gov
Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to forming a cyclic aspartimide intermediate, especially under basic (Fmoc deprotection) or acidic conditions. This intermediate can reopen to form a mixture of the desired α-peptide and an undesired β-peptide. peptide.com This side reaction is particularly prevalent for Asp-Gly and Asp-Ser sequences. biosynth.com Adding HOBt to the piperidine deprotection solution during SPPS can help reduce aspartimide formation. peptide.com
Other Side Reactions: Other potential side reactions include diketopiperazine formation at the dipeptide stage (especially with C-terminal proline), guanidinylation of the N-terminus by certain coupling reagents, and side reactions during the final cleavage from the resin. biosynth.compeptide.com Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to minimize these unwanted outcomes. peptide.com For instance, using a 2-chlorotrityl chloride resin can help avoid diketopiperazine formation with C-terminal proline. biosynth.com
| Side Reaction | Common Locus | Mitigation Strategy |
| Racemization | C-terminal amino acid of activated segment | Use of additives (HOBt, OxymaPure); enzymatic ligation. peptide.comnih.gov |
| Aspartimide Formation | Aspartic acid residues (esp. Asp-Gly) | Addition of HOBt to deprotection solution; use of specialized protecting groups. biosynth.compeptide.com |
| Diketopiperazine Formation | Dipeptide stage (esp. with Proline) | Use of sterically hindered N-terminal protecting groups; use of 2-chlorotrityl chloride resin. biosynth.compeptide.com |
| Guanidinylation | N-terminus of peptide | Pre-activation of the protected amino acid before adding to the peptide-resin. peptide.com |
Purification and Characterization of Intermediate and Final Ligation Products
Ensuring the purity of each peptide segment before ligation and of the final protein product is paramount for obtaining reliable biological data. altabioscience.comamericanpeptidesociety.org
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides. creative-peptides.comaltabioscience.comamericanpeptidesociety.org This technique separates the target peptide from impurities such as truncated sequences, deletion sequences, or incompletely deprotected peptides based on hydrophobicity. altabioscience.com For more challenging purifications, orthogonal methods like ion-exchange chromatography or size-exclusion chromatography can be employed. A "catch-and-release" purification strategy offers an alternative, where the target peptide is selectively modified with a linker that allows it to be covalently captured on a solid support, washed, and then released, achieving high purity. americanpeptidesociety.org
Characterization: The primary method for confirming the identity of a synthesized peptide is mass spectrometry (MS), which provides a precise molecular weight. creative-peptides.comaltabioscience.com High-resolution MS can confirm the elemental composition. To verify the sequence and identify any modifications or side products, tandem mass spectrometry (MS/MS) is used. For structural characterization and to confirm the correct folding of the final protein, techniques like circular dichroism (CD) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are used. altabioscience.commdpi.com
Automation and Scalability in Segment-Based Protein Synthesis
Transitioning from small-scale laboratory synthesis to large-scale production presents significant challenges. Automation and scalable strategies are crucial for making synthetic proteins more accessible for therapeutic and industrial applications. nih.govtechnologynetworks.com
Automation: Modern peptide synthesis is highly automated, with computer-controlled synthesizers capable of performing the repetitive cycles of coupling and deprotection required for SPPS. mdpi.comnih.gov However, automating the entire process of segment-based synthesis, including segment purification, ligation, and final product purification, is more complex. Integrating these steps into a continuous or semi-continuous workflow is an active area of development. technologynetworks.com
Scalability: Scaling up peptide synthesis from milligrams to kilograms is not a linear process. acs.org Issues like heat transfer, mixing efficiency, and the cost and handling of large volumes of solvents and reagents become critical. mdpi.combiomatik.com The main drawback of SPPS from a green chemistry perspective is the enormous volume of organic solvents required, such as DMF and NMP. mdpi.com Convergent strategies, where smaller segments are synthesized and then ligated, can be more efficient for producing large peptides on a larger scale compared to a single, long stepwise synthesis. acs.org Solution-phase synthesis of segments, while more labor-intensive to develop, can be more amenable to large-scale industrial production than SPPS. acs.orgwikipedia.org The development of more efficient and "greener" coupling reagents and solvents is essential for the future of sustainable, large-scale peptide manufacturing. biomatik.com
Biochemical and Biophysical Characterization of Synthesized Joining Segment Peptides
Spectroscopic Analysis of Conformational States (e.g., CD, NMR for structural insights)
Spectroscopic techniques are indispensable for elucidating the secondary and tertiary structures of synthetic joining segment peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are primary tools for gaining these structural insights. nih.gov
Circular Dichroism (CD) Spectroscopy is utilized to provide a rapid assessment of the peptide's secondary structure content (e.g., α-helix, β-sheet, random coil). The technique measures the differential absorption of left and right-circularly polarized light. For instance, α-helical structures typically exhibit characteristic negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm. The analysis of CD spectra under various conditions (e.g., different temperatures or in the presence of binding partners) can reveal conformational changes and stability. Studies have shown that some peptides, such as a 23-mer peptide from the HIV-1 transmembrane glycoprotein (B1211001) gp41, demonstrate an increase in helical structure upon self-association or with the addition of solvents like trifluoroethanol, indicating that the environment can stabilize secondary structural elements. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy offers high-resolution, atom-level structural information. nih.gov Two-dimensional NMR experiments (like COSY, TOCSY, and NOESY) can be used to assign proton resonances and determine through-bond and through-space connectivities between atoms. The resulting distance and angular restraints are used to calculate an ensemble of structures representing the peptide's conformational state in solution. NMR is particularly powerful for studying the flexibility of joining segments and identifying how they mediate interactions between linked domains. For peptides that are designed to fold upon binding, NMR can characterize the disordered state of the free peptide and the structured conformation in the bound state. nih.govpnas.org
Research on a synthetic peptide from gp41 showed that NMR spectra were dependent on concentration, temperature, and pH, which points to self-association and the stabilization of its structure in water. nih.gov The amphipathic nature of the observed helix suggested a potential role in the oligomerization of the parent protein, a key function for a joining segment. nih.gov
Mass Spectrometry for Molecular Mass and Purity Determination
Mass spectrometry (MS) is a cornerstone technique for the quality control of synthetic peptides, providing precise measurement of molecular mass and an assessment of purity. nih.govnih.gov Since the amino acid sequence of a synthetic peptide is known, the primary use of MS is to verify that the correct product was synthesized and to identify any impurities. springernature.comresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used for rapid and high-throughput analysis. It provides the molecular weight of the main peptide product with high accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov This is a powerful combination for both confirming the molecular weight of the target peptide and for identifying and quantifying impurities, such as deletion sequences, incompletely deprotected peptides, or other synthesis-related byproducts. nih.gov
The data below illustrates typical results from a mass spectrometric analysis of a hypothetical synthetic joining peptide.
| Analysis Method | Parameter | Expected Value | Observed Value | Interpretation |
|---|---|---|---|---|
| MALDI-TOF MS | Molecular Weight (Da) | 2546.8 | 2546.9 | The observed mass confirms the identity of the synthesized peptide. |
| LC-MS | Purity (%) | >95% | 97.2% | The peptide meets the required purity threshold. |
| Major Impurity (m/z) | N/A | 2418.7 | Corresponds to a single amino acid deletion. |
Chromatographic Methods for Homogeneity Assessment
Chromatographic techniques are essential for assessing the homogeneity of a synthetic peptide preparation. They separate the target peptide from impurities based on physical properties like hydrophobicity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for analyzing and purifying synthetic peptides. Peptides are separated on a hydrophobic stationary phase using a gradient of an organic solvent (typically acetonitrile) containing an ion-pairing agent like trifluoroacetic acid (TFA). mdpi.com The homogeneity of the peptide is determined by the percentage of the total peak area that corresponds to the main product peak.
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and sensitivity compared to traditional HPLC, allowing for better separation of closely related impurities in a shorter amount of time. waters.com For synthetic peptides, where impurities are often structurally similar to the main product, the enhanced resolution of UPLC is particularly advantageous. waters.com
The following table shows representative data from a chromatographic analysis to assess the homogeneity of a synthetic peptide.
| Technique | Column | Detection Wavelength | Purity by Area (%) | Retention Time (min) |
|---|---|---|---|---|
| RP-HPLC | C18, 4.6 x 250 mm | 220 nm | 96.5% | 15.4 |
| UPLC | BEH C18, 2.1 x 100 mm | 220 nm | 97.1% | 8.2 |
Investigating Folding and Stability of Assembled Polypeptides
A critical function of a joining segment peptide is to facilitate the correct folding and ensure the stability of the larger polypeptide assembly it becomes a part of. The folding process can occur through mechanisms like "induced fit," where the peptide folds upon binding to its partner, or "conformational selection," where it exists in a pre-existing equilibrium of conformations that is shifted upon binding. pnas.org
The stability of the final assembled structure can be investigated using various biophysical techniques:
Differential Scanning Calorimetry (DSC): Measures the heat capacity of a sample as a function of temperature. It can determine the melting temperature (Tm), which is a direct measure of the thermal stability of the folded polypeptide.
Circular Dichroism (CD) Melt Curves: By monitoring the CD signal at a specific wavelength (e.g., 222 nm for an α-helix) as a function of temperature, one can determine the Tm of the peptide's secondary structure.
Analytical Ultracentrifugation (AUC): This technique provides information on the size, shape, and oligomeric state of the assembled polypeptide in solution, confirming that the joining segment has successfully mediated the desired assembly. acs.org
Studies combining computational design with high-throughput synthesis and testing have vastly expanded the ability to explore how peptide sequences determine folding and stability. nih.gov This approach has led to the creation of thousands of new, stable de novo designed miniproteins, providing deep insights into the determinants of protein stability that are crucial for designing effective joining segments. nih.gov
| Parameter | Method | Result | Conclusion |
|---|---|---|---|
| Thermal Stability (Tm) | Differential Scanning Calorimetry (DSC) | 72.5 °C | The assembled polypeptide exhibits high thermal stability. |
| Oligomeric State | Analytical Ultracentrifugation (AUC) | Dimer | The joining segment successfully mediates dimerization. |
| Folding Mechanism | Stopped-flow Fluorescence | Biphasic kinetics | Suggests a multi-step folding pathway, possibly involving an intermediate state. |
Bioproduction and Functional Activity Assays for Recombinant Systems (for comparison with synthetic counterparts)
To validate that a synthetic joining segment functions correctly, the assembled polypeptide is often compared to its equivalent produced through recombinant DNA technology in a host system (e.g., E. coli or mammalian cells). The biological activity of the recombinant protein serves as the benchmark. rndsystems.com
Functional activity is measured using a variety of bioassays tailored to the protein's specific function. rndsystems.com
Enzyme Assays: If the assembled polypeptide is an enzyme, its activity is measured by quantifying the rate at which it converts a substrate to a product. Specific activity is often expressed as units of activity per mass of protein (e.g., pmol/min/µg). rndsystems.com
Cell-Based Assays: For proteins that act on cells, activity can be measured by cell proliferation, cytotoxicity, or chemotaxis assays. The result is typically reported as the ED₅₀ (the concentration of the protein that elicits a 50% maximal response). rndsystems.com
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can quantify the binding affinity (Kᴅ) of the assembled polypeptide to its target molecule. researchgate.net
Comparing the specific activity, ED₅₀, or Kᴅ of the polypeptide containing the synthetic joining segment to the fully recombinant version is the ultimate test of its functional integrity. A close match in functional activity indicates that the synthetic segment has successfully mimicked the structure and function of its natural or recombinant counterpart.
Molecular Mechanisms and Functional Elucidation Through Synthetic Joining Segment Peptides
Investigation of Antigen Receptor Repertoire Diversification Mechanisms
The adaptive immune system's ability to recognize a vast array of pathogens is dependent on the diversity of its antigen receptors, primarily T-cell receptors (TCRs) and B-cell receptors (BCRs). This diversity is largely generated through a process of somatic recombination known as V(D)J recombination. frontiersin.org Synthetic peptides are instrumental in dissecting the molecular machinery that governs this intricate process.
Mimicry of V(D)J Recombination Joining Events
V(D)J recombination is initiated by the RAG1 and RAG2 proteins, which together form a complex that recognizes and cleaves DNA at specific recombination signal sequences (RSSs) flanking the Variable (V), Diversity (D), and Joining (J) gene segments. frontiersin.orgwikipedia.org The RAG protein complex introduces double-strand breaks, which are then repaired by the cell's general DNA repair machinery to join the gene segments, creating a unique antigen receptor gene. wikipedia.orgnih.gov
Synthetic peptides corresponding to specific domains of the RAG1 and RAG2 proteins are used to study their distinct roles in this process. For instance, studies have shown that while RAG1 alone can bind to DNA, it has only a slight preference for RSSs over random DNA sequences. nih.gov The addition of RAG2 significantly enhances the binding specificity and stability of the complex to the RSS. nih.govnih.gov Researchers can synthesize peptide fragments of RAG1 and RAG2 to pinpoint the exact amino acid residues responsible for DNA binding, complex formation, and catalytic activity. By mimicking these protein segments, it is possible to investigate how the RAG complex distorts the DNA near the cleavage site, a crucial step for the subsequent joining events. nih.gov
Studies on Immune System Receptor Assembly and Function
Synthetic peptides are crucial for understanding how immune receptors are assembled and how they function to initiate an immune response. These peptides can act as immunomodulators, either stimulating or suppressing immune responses, which provides insight into the function of immune receptors. nih.gov
Peptides are designed to mimic epitopes, the specific parts of an antigen that are recognized by immune receptors. By using synthetic peptide antigens in vaccines, researchers can study how these interactions lead to the activation of B cells and T cells and the subsequent production of antibodies. nih.govnih.gov For example, long-peptide vaccines have been developed to elicit more effective T-cell responses in cancer immunotherapy. nih.gov Furthermore, synthetic peptides can be used to modulate the immune response in autoimmune diseases by promoting immune tolerance. biologyinsights.comthepeptidereport.com Peptides such as Thymosin Alpha-1 and BPC-157 are being investigated for their ability to promote the activity of regulatory T cells (Tregs), which help to suppress excessive immune reactions. biologyinsights.com The study of these interactions provides a deeper understanding of the signaling cascades initiated by receptor engagement.
Probing Protein-Protein Interaction Interfaces
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. Synthetic peptides that mimic the binding domains of proteins are invaluable tools for studying and modulating these interactions. frontiersin.orgnih.gov Because peptides can be synthesized as exact copies of protein fragments, they can be used to interfere with specific PPIs, offering a high degree of specificity. frontiersin.org
Design of Synthetic Peptides as Interaction Modulators
A primary strategy in studying PPIs is the design of synthetic peptides that act as modulators, either inhibiting or stabilizing a particular interaction. springernature.comrsc.org This process often begins with identifying the "hotspot" residues at the interface of a protein complex, which are the amino acids that contribute most to the binding energy. frontiersin.org Once these key residues are known, peptides can be designed to mimic this binding epitope.
These synthetic peptides can then compete with the natural binding partner, thereby inhibiting the interaction. frontiersin.org To improve their efficacy and stability, these peptides can be chemically modified. For instance, non-proteinogenic amino acids can be incorporated to increase resistance to proteolytic degradation. frontiersin.orgnih.gov The conformation of the peptide can also be stabilized, for example, through cyclization, to enhance its binding affinity. nih.gov Such designed peptides are not only research tools but also hold promise as therapeutic agents for diseases driven by aberrant PPIs. frontiersin.org
Mapping Binding Hotspots and Interaction Specificity
To design effective peptide modulators, it is first necessary to identify the key regions of interaction between two proteins. Synthetic peptide libraries are a powerful high-throughput method for this purpose. wasteless.bioyoutube.com These libraries consist of a large number of different peptides, which can be systematically screened for their ability to bind to a target protein.
Several types of peptide libraries are used to map protein interaction sites and determine specificity:
Overlapping Peptide Libraries: These consist of peptides that sequentially cover the entire length of a protein. By testing the binding of a partner protein to this library, the specific region of interaction can be identified. nih.gov
Truncation Libraries: Once an interacting region is found, truncation libraries are used to determine the minimal sequence required for binding by systematically shortening the peptide from both the N- and C-termini. youtube.comnih.gov
Alanine (B10760859) Scanning Libraries: In this approach, each amino acid in a known binding peptide is systematically replaced with alanine. This helps to identify the "hotspot" residues that are critical for the interaction. nih.gov
The data from these screening methods provide a detailed map of the protein-protein interface, which is essential for the rational design of modulators. youtube.com
Table 1: Interactive Data on Peptide Library Types for Hotspot Mapping Users can filter the table by library type to see its primary application and a brief description.
| Library Type | Primary Application | Description |
| Overlapping | Initial identification of binding regions | A series of peptides of a fixed length that cover the entire sequence of a protein, with each peptide overlapping the next by a defined number of residues. |
| Truncation | Defining the minimal binding motif | Peptides from a known binding region are systematically shortened from either end to find the smallest fragment that retains binding activity. |
| Alanine Scanning | Identifying critical binding residues (hotspots) | Each amino acid in a known binding peptide is individually replaced with an alanine residue to assess its contribution to the interaction. |
| Positional Scanning | Determining preferred residues at each position | A library where each position in a peptide is systematically replaced with all other amino acids to find the optimal sequence for binding. youtube.com |
Elucidating Enzyme-Substrate Recognition and Catalysis
Synthetic peptides are indispensable tools for studying the mechanisms of enzyme action. They can be designed as substrates, inhibitors, or probes to investigate enzyme kinetics, specificity, and catalytic mechanisms. americanpeptidesociety.org The ability to create custom peptide sequences allows for the precise interrogation of enzyme function. acs.org
Synthetic peptides are widely used as substrates in enzyme assays to determine kinetic parameters such as the Michaelis constant (KM) and the maximum reaction rate (Vmax). americanpeptidesociety.org By systematically altering the peptide sequence, researchers can probe the substrate specificity of an enzyme and identify the key amino acids involved in recognition and binding at the active site. nih.gov For example, studies on protein kinase C have used synthetic peptides corresponding to known phosphorylation sites to determine the primary sequence requirements for substrate recognition. genscript.com
Furthermore, synthetic peptides can be designed as enzyme inhibitors. americanpeptidesociety.org These peptides often mimic the transition state of the enzymatic reaction or bind tightly to the active site, blocking access for the natural substrate. The type of inhibition (e.g., competitive, non-competitive) can provide valuable information about the enzyme's mechanism. americanpeptidesociety.org Fluorescently labeled peptide probes can also be used to monitor enzyme activity in real-time, providing a powerful tool for diagnostics and drug discovery. rsc.org
Table 2: Interactive Data on Synthetic Peptides in Enzyme Studies Users can select a peptide type to view its role in elucidating enzyme function.
| Peptide Type | Role in Enzyme Studies | Example Finding |
| Substrate Analogs | Determine kinetic parameters (KM, Vmax) and specificity. | Protein kinase C preferentially phosphorylates peptides with a basic residue C-terminal to the phosphorylation site. genscript.com |
| Inhibitors | Block enzyme activity to study mechanism and develop therapeutics. | Angiotensin-converting enzyme (ACE) inhibitors are peptide-based drugs that lower blood pressure by blocking ACE activity. americanpeptidesociety.org |
| Fluorogenic Probes | Monitor enzyme activity in real-time for high-throughput screening and diagnostics. | Peptide probes with a fluorophore and a quencher can be designed to fluoresce upon cleavage by a specific protease. rsc.org |
| Machine Learning-Designed Substrates | Discover novel peptide substrates with high selectivity for specific enzymes. | A hybrid computational and biochemical approach can rapidly optimize peptides for specific biochemical functions. nih.gov |
Synthetic Substrates for Protease Activity Profiling
The study of proteases, enzymes that catalyze the breakdown of proteins, is crucial for understanding numerous physiological and pathological processes. nih.gov Synthetic joining segment peptides serve as powerful tools for profiling the activity and specificity of these enzymes.
Researchers can design and synthesize libraries of peptides that mimic the natural cleavage sites of proteases. nih.gov These synthetic substrates often incorporate a reporter molecule, such as a fluorophore or chromophore, which is released upon cleavage, providing a measurable signal that is proportional to enzyme activity. pnas.org This approach allows for the high-throughput screening of protease activity against a diverse range of potential substrates.
One established method is Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS), which utilizes a library of synthetic, unmodified peptides to quantitatively characterize the activity of both endopeptidases and exopeptidases simultaneously. nih.gov Another technique involves the use of fluorogenic peptide substrates, such as those with a 7-amino-4-methylcoumarin (B1665955) (AMC) group, where cleavage liberates the fluorescent AMC, allowing for the continuous monitoring of protease activity. pnas.org
The data generated from these assays provide a detailed "fingerprint" of a protease's substrate specificity, revealing the preferred amino acid sequences at and around the cleavage site. This information is invaluable for identifying the natural substrates of a protease and for designing specific inhibitors.
Table 1: Methods for Protease Activity Profiling Using Synthetic Peptides
| Method | Description | Advantages |
| Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) | Uses a library of unmodified synthetic peptides. Cleavage products are identified and quantified by mass spectrometry. nih.gov | Can characterize both endo- and exopeptidase activity simultaneously. Does not require modified peptides. nih.gov |
| Fluorogenic Substrate Libraries | Peptides are synthesized with a fluorescent reporter group that is released upon cleavage, leading to an increase in fluorescence. pnas.org | Allows for simple and continuous monitoring of enzyme kinetics in real-time. High-throughput screening capabilities. pnas.org |
| Substrate Phage Display | Libraries of peptides are displayed on the surface of bacteriophages. Cleavage by a protease releases the phage, which can then be amplified and sequenced to identify the substrate sequence. nih.gov | Enables the screening of very large and diverse peptide libraries. |
Peptides as Inhibitors or Activators of Enzymatic Pathways
Beyond serving as substrates, synthetic joining segment peptides can be designed to directly modulate the activity of enzymes, acting as either inhibitors or, less commonly, as activators.
Peptide-based enzyme inhibitors are molecules that bind to an enzyme and decrease its activity. wikipedia.org They are often designed to mimic the transition state of the enzyme-substrate complex or to bind tightly to the enzyme's active site, preventing the natural substrate from binding. wikipedia.orgamericanpeptidesociety.org There are several mechanisms of inhibition:
Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. wikipedia.orgamericanpeptidesociety.org
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. americanpeptidesociety.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. americanpeptidesociety.org
The mode of inhibition can be determined through kinetic studies, such as by using Lineweaver-Burk plots, which analyze the effect of the inhibitor on the enzyme's Vmax (maximum reaction rate) and Km (substrate concentration at half-maximal velocity). americanpeptidesociety.org For example, studies on angiotensin-converting enzyme (ACE) inhibitory peptides from tea have shown different modes of inhibition, with some acting as uncompetitive inhibitors and others as non-competitive inhibitors. nih.gov
Peptide-based enzyme activators are less common but represent an important area of research. These peptides can bind to an enzyme and increase its catalytic activity, often by inducing a more favorable conformation or by facilitating substrate binding. nih.gov
The design of both inhibitors and activators can be guided by the known structure of the target enzyme and its natural substrates. nih.gov Chemical modifications, such as cyclization or the incorporation of non-natural amino acids, can enhance the stability and potency of these peptide modulators. nih.govrsc.org
Table 2: Mechanisms of Peptide-Based Enzyme Modulation
| Modulation Type | Mechanism of Action | Key Characteristics |
| Competitive Inhibition | Inhibitor binds to the active site, preventing substrate binding. wikipedia.orgamericanpeptidesociety.org | Can be overcome by increasing substrate concentration. Vmax remains the same, Km increases. wikipedia.org |
| Non-competitive Inhibition | Inhibitor binds to an allosteric site, altering enzyme conformation and activity. americanpeptidesociety.org | Cannot be overcome by increasing substrate concentration. Vmax decreases, Km remains the same. |
| Uncompetitive Inhibition | Inhibitor binds only to the enzyme-substrate complex. americanpeptidesociety.org | Both Vmax and Km decrease. |
| Activation | Peptide binding enhances enzyme activity. nih.gov | Vmax increases. |
Research into Cell Adhesion Mechanisms
Cell adhesion, the process by which cells interact and attach to neighboring cells and the extracellular matrix (ECM), is fundamental to the development and maintenance of tissues. Synthetic joining peptides have been instrumental in dissecting the molecular basis of these interactions.
Role of RGD/RSD Motifs in Mediating Cellular Interactions
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is the most well-known and widely studied cell adhesion motif. wikipedia.orgnih.gov It is found in many ECM proteins, including fibronectin, vitronectin, and laminin. wikipedia.orgwikipedia-on-ipfs.org This motif is recognized by a family of cell surface receptors called integrins, and this interaction is a primary mechanism for cell attachment to the ECM. nih.govtaylorandfrancis.com
The discovery of the RGD motif has spurred extensive research into its role in various biological processes, including tissue regeneration, wound healing, and cancer metastasis. wikipedia.orgnih.gov While RGD is the most common, other motifs also play a role in cell adhesion, such as IKVAV and YIGSR from laminin, and DGEA from collagen. wikipedia.org
The RSD (Arginine-Serine-Aspartic acid) motif, while less common, has also been implicated in cellular interactions, though its roles are not as broadly defined as those of the RGD motif. In some contexts, it may represent a variation of the RGD binding motif or be involved in different types of protein-protein interactions. For instance, the protein Rsd in E. coli has been shown to interact with components of the transcription apparatus. researchgate.net
Synthetic Joining Peptides in Cell Adhesion Modulation Studies
Synthetic peptides containing the RGD sequence are widely used to study and modulate cell adhesion. nih.govresearchgate.net These peptides can be used in several ways:
As soluble inhibitors: When added to cell cultures, soluble RGD peptides can compete with ECM proteins for binding to integrins, thereby inhibiting cell attachment. nih.gov
As immobilized ligands: When coated onto a surface, RGD peptides can promote the adhesion of cells that express the corresponding integrin receptors. taylorandfrancis.comnih.gov This has significant applications in tissue engineering and the development of biocompatible materials for medical implants. wikipedia.orgcellgs.com
Studies using synthetic RGD peptides have revealed important details about cell adhesion. For example, the density and clustering of RGD peptides on a surface can influence the strength of cell adhesion. biologists.com Furthermore, the amino acids flanking the RGD sequence can affect its binding affinity and selectivity for different integrin subtypes. nih.gov
Researchers have also developed synthetic peptides that inhibit tumor cell adhesion to the ECM, which could have therapeutic potential in preventing metastasis. nih.gov For example, novel peptides containing D-amino acids have been shown to block the adhesion of prostate cancer cells to various ECM proteins. nih.gov
Table 3: Applications of RGD-Containing Synthetic Peptides
| Application | Description | Example Research Finding |
| Inhibition of Cell Adhesion | Soluble RGD peptides compete with ECM proteins for integrin binding, preventing cell attachment. nih.gov | Soluble RZ-3 and HYD-1 peptides inhibited tumor cell adhesion to fibronectin, laminin, and collagen. nih.gov |
| Promotion of Cell Adhesion | RGD peptides immobilized on surfaces promote the attachment and spreading of cells. taylorandfrancis.comnih.gov | Covalently bound RGD motifs on scaffolds enhance the initial adhesion and proliferation of seeded cells. taylorandfrancis.com |
| Tissue Engineering | RGD-functionalized biomaterials are used to create scaffolds that support tissue regeneration. wikipedia.orgcellgs.com | The addition of RGD to cardiac tissue scaffolds promotes cell adhesion and enhances tissue regeneration after myocardial infarction. wikipedia.org |
| Drug Targeting | RGD peptides are used to target nanoparticles and other drug delivery systems to cells overexpressing specific integrins, such as cancer cells. wikipedia.org | RGD-modified nanoparticles can be used for tumor-targeted drug delivery. wikipedia.org |
Molecular Recognition Studies and Ligand-Receptor Interactions
Understanding how ligands bind to their receptors is a central theme in pharmacology and cell biology. Synthetic joining segment peptides provide a powerful means to study these molecular recognition events.
Mimicking Natural Ligands for Receptor Binding Assays
Synthetic peptides can be designed to mimic the binding domains of natural ligands. These "mimotopes" can be used in a variety of assays to study ligand-receptor interactions and to screen for new drugs. nih.govacs.org
One approach is to synthesize a library of peptides with random or semi-random sequences and then screen this library for peptides that bind to a specific receptor. researchgate.netdeepdyve.com This can lead to the discovery of novel ligands with high affinity and specificity. For example, combinatorial peptide libraries have been used to identify peptide mimotopes of the nicotinic receptor binding site that can inhibit the binding of α-bungarotoxin. nih.govacs.org
The design of these peptide mimics can also be guided by the known structure of the natural ligand or the receptor's binding pocket. acs.orgnih.gov Computational modeling can be used to predict which peptide sequences will fit best into the receptor's binding site. acs.orgnih.gov
These synthetic ligands are invaluable for:
Competitive binding assays: Labeled synthetic ligands can be used to determine the binding affinity of unlabeled compounds by measuring their ability to displace the labeled ligand from the receptor. pnas.org
Structure-activity relationship (SAR) studies: By systematically modifying the sequence of a synthetic peptide ligand and measuring the effect on binding affinity, researchers can identify the key amino acid residues involved in the interaction. nih.gov
Probing receptor activation: Synthetic peptides can be designed not only to bind to a receptor but also to activate or block its downstream signaling pathways, providing insights into the mechanism of receptor activation. pnas.org
Designing Probes for Selective Biomolecule Detection
The adaptability of synthetic joining segment peptides establishes them as valuable frameworks for creating molecular probes that can selectively detect specific biomolecules. Their inherent capacity to bind to biological targets, combined with the flexibility of synthetic alteration, enables the attachment of different reporter groups, such as fluorophores or affinity tags. This facilitates the development of highly specific instruments for recognizing and measuring proteins, nucleic acids, and other molecules of interest within intricate biological concoctions. nih.govnih.govbeilstein-journals.org
The creation of these probes typically follows a multi-stage process. First, the amino acid sequence of the joining segment peptide is refined to guarantee strong and selective attachment to the intended biomolecule. nih.govbeilstein-journals.org This can involve the use of computational modeling and screening of peptide libraries to pinpoint the most viable options. Following this, a suitable reporter molecule is chemically linked to the peptide. The selection of the reporter is dictated by the planned use, with fluorescent dyes being frequently used for imaging and spectroscopic analyses, while biotin (B1667282) or other affinity tags are employed for pull-down experiments and enriching the target molecule.
A crucial factor in the engineering of these probes is the location where the reporter group is attached. The chemical process for linking them must be selected with care to prevent it from disrupting the peptide's ability to bind to its target. Frequently, a linker or spacer molecule is placed between the peptide and the reporter to offer conformational adaptability and reduce steric hindrance. This ensures the probe can effectively attach to its target, while the reporter group stays accessible for detection.
The selectivity of these peptide-based probes represents a major benefit over alternative detection techniques. By harnessing the distinct molecular recognition capabilities of the joining segment peptide, it is possible to craft probes that can differentiate between closely related biomolecules, such as varied protein isoforms or single-nucleotide variations in DNA. This high level of specificity is vital for uses in diagnostics and molecular biology research, where the precise identification of particular biomarkers is essential. nih.govbachem.com
Recent studies have concentrated on creating "smart" probes that only become detectable after binding to their target. These activatable probes are engineered to be in a non-emissive or quenched state when they are free. When they interact with the target biomolecule, a change in their shape occurs, which results in a signal that can be measured, like a boost in fluorescence. This method greatly enhances the signal-to-noise ratio and permits the real-time observation of biomolecule activities inside living cells. rsc.org
The table below outlines significant research findings concerning synthetic peptide-based probes for the detection of biomolecules.
| Target Biomolecule | Peptide Probe Design | Key Findings | Application |
| RNA | A novel fluorescent "turn-on" peptide molecule, P1, was designed. rsc.org | The probe's detection efficiency is dependent on its binding affinity and conformational changes. It can be used for cell imaging without needing extra transfection vectors. rsc.org | Selective detection and imaging of RNA in cell mitosis. rsc.org |
| Calprotectin | Peptides that bind to calprotectin were isolated from a library of more than 500 billion different peptides. One peptide showed a strong binding with a dissociation constant of 26 nM. drugtargetreview.com | The developed peptide is the first synthetic affinity reagent created specifically for calprotectin and can be used to measure its concentrations in patient serum samples. drugtargetreview.com | Diagnosis and monitoring of inflammatory conditions like ulcerative colitis, Crohn's disease, and rheumatoid arthritis. drugtargetreview.com |
| Pathogenic Bacteria | Modularly designed synthetic antimicrobial peptides (sAMPs) were assembled on electrode surfaces. nih.gov | The method allowed for the rapid and sensitive detection of four bacterial strains with a detection limit of 102 CFU/mL and could distinguish between live and dead bacteria. nih.gov | A universal platform for detecting bacterial pathogens, as an alternative to immunological and gene-based assays. nih.gov |
| Mammaglobin | Antibodies were generated in rabbits against four synthetic peptides of mammaglobin. nih.gov | All peptides demonstrated immunogenicity, and the antibodies produced could differentiate between breast cancer patients and controls. Antiserum B showed the best sensitivity (86.3%) and specificity (96%). nih.gov | Detection of mammaglobin in the blood samples of breast cancer patients. nih.gov |
The ongoing advancement of probes based on synthetic joining segment peptides shows considerable potential for improving our capacity to detect and analyze biomolecules with great accuracy and specificity. These adaptable instruments are expected to take on a progressively more significant role in both basic research and the creation of new diagnostic and therapeutic approaches. snmjournals.org
Computational Approaches in the Design and Analysis of Joining Segment Peptides
In Silico Peptide Design and Optimization
In silico design is a cornerstone of modern peptide synthesis, allowing for the rational creation and refinement of peptide sequences before they are synthesized in the lab. This computational pre-screening saves significant time and resources by identifying promising candidates and filtering out those unlikely to succeed. nih.govresearchgate.net The process involves a synergistic use of simulation techniques to model peptide structures and interactions, and machine learning algorithms to decipher the complex relationship between a peptide's sequence and its function. frontiersin.org
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between molecules at an atomic level. frontiersin.orgarxiv.org In the context of joining segment peptides, these methods are crucial for understanding how a peptide fragment will interact with another peptide or a larger protein domain during and after ligation.
Molecular Docking predicts the preferred orientation of one molecule when bound to another to form a stable complex. americanpeptidesociety.org For peptide design, docking algorithms explore numerous possible conformations and binding poses of a peptide at a target protein's binding site, scoring each based on estimated binding free energy. americanpeptidesociety.orgnih.gov This is particularly challenging for peptides due to their high flexibility compared to small molecules. researchgate.netfrontiersin.org To address this, specialized programs and protocols have been developed:
HADDOCK (High Ambiguity-Driven protein-protein DOCKing) : Uses experimental data as restraints to guide the docking process, improving accuracy. mdpi.comnih.gov
Rosetta FlexPepDock : Allows for full flexibility of the peptide and receptor backbone and side chains, providing a more realistic simulation of the binding event. nih.govmdpi.com
Iterative Residue Docking and Linking (IRDL) : A novel method that breaks a peptide into smaller segments, docks them sequentially, and then links them to predict the conformation of the full peptide in the active site. mdpi.comnih.gov This approach reduces the vast conformational space that needs to be sampled. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time. frontiersin.org After an initial binding pose is predicted by docking, MD simulations are used to refine the structure of the peptide-protein complex and assess its stability. nih.gov These simulations can reveal crucial information about the conformational changes that occur upon binding, the role of water molecules in the interaction, and the energetic landscape of the binding process. arxiv.orgnih.gov For instance, MD simulations have been used to show how a peptide's secondary structure can rearrange upon interacting with a membrane or binding partner. nih.govacs.org Accelerated MD techniques, such as Gaussian accelerated molecular dynamics (GaMD), can further enhance sampling to capture large-scale conformational changes and predict binding pathways. frontiersin.org
| Tool/Method | Approach | Primary Application | Reference |
|---|---|---|---|
| AutoDock | Molecular Docking | Predicts binding poses of peptides to protein receptors. | nih.gov |
| HADDOCK | Molecular Docking | Information-driven docking to model peptide-protein complexes. | mdpi.comnih.gov |
| Rosetta FlexPepDock | Molecular Docking | High-resolution modeling of peptide-protein complexes with full flexibility. | nih.govmdpi.com |
| IRDL | Molecular Docking | Sequential docking and linking of peptide segments for binding mode prediction. | nih.gov |
| GROMACS / AMBER | Molecular Dynamics | Simulates the dynamic behavior and stability of peptide-protein complexes. | frontiersin.org |
| GaMD | Accelerated Molecular Dynamics | Enhances conformational sampling to study binding mechanisms and free energy landscapes. | frontiersin.org |
The sheer number of possible peptide sequences makes exhaustive experimental screening impossible. nih.govnih.gov Machine learning (ML) offers a powerful solution by learning from existing biological data to predict the properties and functions of new sequences. frontiersin.orgnih.gov These models can identify complex patterns within peptide sequences that correlate with specific functions, such as binding affinity, stability, or antimicrobial activity. rsc.orgnih.gov
Several ML approaches are applied to peptide design:
Supervised Learning : Models are trained on datasets where both the peptide sequence (input) and its function (output) are known. nih.gov
Support Vector Machines (SVM) : A robust classification algorithm used to distinguish between peptides with and without a certain property, such as the ability to bind a specific protein. nih.govrsc.orgmdpi.com The PepBind-SVM model, for example, achieves high accuracy in predicting protein-binding peptides by using sequential and physicochemical features. mdpi.com
Random Forest (RF) : An ensemble method that combines multiple decision trees to improve predictive accuracy and is used for both classification and regression tasks in peptide function prediction. nih.gov
Convolutional Neural Networks (CNNs) : Often used in deep learning, CNNs can automatically extract relevant features from sequence data to predict peptide-protein interactions and even binding sites at the residue level. nih.govrsc.org
Generative Models : These advanced models can design entirely new peptide sequences. By learning the underlying rules of existing functional peptides, generative algorithms like those based on GPT-2 architecture can produce novel sequences that are predicted to have high affinity and specificity for a given target. youtube.com
The integration of ML with high-throughput experiments creates a powerful iterative cycle: ML models propose a small set of promising peptide candidates, which are then synthesized and tested experimentally. The new data is then fed back into the model to improve its accuracy for the next round of predictions, dramatically accelerating the discovery of optimal joining segment peptides. nih.gov
| Algorithm | Type | Prediction Task | Reference |
|---|---|---|---|
| Support Vector Machine (SVM) | Supervised Learning | Classification (e.g., binding vs. non-binding). | rsc.orgmdpi.com |
| Random Forest (RF) | Supervised Learning | Classification and regression (e.g., predicting binding affinity). | nih.gov |
| Convolutional Neural Network (CNN) | Supervised Learning (Deep Learning) | Predicting interaction scores and binding sites from sequence. | nih.govrsc.org |
| Generative Models (e.g., GPT-2) | Generative AI | De novo design of novel peptide sequences with desired properties. | youtube.com |
Structural Modeling and Conformation Prediction of Assembled Peptides
After individual peptide segments are joined, they must fold and assemble into a specific three-dimensional structure to be functional. Predicting this final conformation is a significant computational challenge, as the ligated product may be a "natively unfolded" chain that only adopts a defined structure upon assembly with other chains or interacting with a target. nih.govyoutube.com
Computational methods are essential for modeling this process. acs.org MD simulations are particularly valuable, as they can model the spontaneous self-assembly of peptides from a disordered state into organized structures like nanofibers, β-sheets, or hydrogels. nih.govnih.govacs.org These simulations can reveal the atomistic details of the assembly process, identifying the key non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that drive the formation of stable structures. nih.govsquarespace.com
For example, simulations of amphiphilic peptides have shown how they organize into nanofibers with a hydrophobic core and a hydrophilic surface. nih.govnih.gov Coarse-grained models, like the MARTINI force field, allow for simulations over longer timescales and larger systems, making it possible to observe large-scale assembly phenomena that are inaccessible with all-atom simulations. acs.org Advanced sampling techniques and specialized modeling approaches like MELD (Modeling Employing Limited Data) can further guide simulations toward experimentally observed assemblies, even for short peptides where conventional MD may fail. acs.org By predicting the likely conformations of the assembled product, these models help in designing joining segments that promote the desired final architecture.
Rational Design Principles for Enhancing Ligation Efficiency and Product Folding
The ultimate goal of computational design is to create synthetic peptides that not only perform a desired function but are also practical to synthesize. This involves optimizing the ligation reaction itself and ensuring the final product folds correctly.
Enhancing Ligation Efficiency: Native Chemical Ligation (NCL) is a cornerstone technique for joining unprotected peptide fragments. wikipedia.orgnih.gov It involves the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. wikipedia.org While powerful, NCL efficiency can be low for certain amino acid junctions, particularly at sterically hindered residues like valine, isoleucine, and proline. nih.govnih.gov Computational analysis helps overcome these limitations through rational design:
Optimizing Ligation Junctions : Computational models can predict the reaction kinetics of different ligation sites, allowing researchers to choose junctions that favor rapid and high-yield reactions.
Designing Chemical Auxiliaries : When a cysteine is not desired at the ligation site, a chemical auxiliary group containing a thiol can be attached to the N-terminus of a peptide. This group facilitates the ligation reaction and is subsequently removed. Computational modeling can help design new auxiliaries with improved reaction kinetics and easier removal. nih.gov
Selenium Chemistry : Replacing the sulfur in the N-terminal cysteine or auxiliary with selenium can significantly increase ligation rates due to selenium's higher nucleophilicity. nih.gov
Templated Ligation : Computational design can be used to engineer complementary sequences or external molecular templates that bring the two peptide fragments into close proximity, dramatically increasing their effective concentration and accelerating the ligation reaction. nih.gov
Ensuring Correct Product Folding: The sequence of the joining segments influences not only the ligation efficiency but also the folding pathway of the final protein. researchgate.net An incorrectly folded product can be non-functional or prone to aggregation. Computational protein folding methods, ranging from comparative modeling to ab initio prediction, are used to assess how different ligation strategies might impact the final structure. researchgate.netscispace.com By simulating the folding process, researchers can design peptide sequences that avoid misfolded intermediates and are guided toward the correct, biologically active conformation. researchgate.netethernet.edu.et
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and High-Throughput Methodologies
The convergence of artificial intelligence (AI) and high-throughput (HT) synthesis is set to revolutionize the discovery and optimization of synthetic joining segment peptides. Traditional peptide design often relies on intuition and laborious trial-and-error, but AI and machine learning (ML) are introducing a new paradigm of data-driven, predictive design. mdpi.commedium.com
AI algorithms can analyze vast datasets from protein and peptide databases to identify patterns and predict crucial properties such as binding affinity, stability, and structure. mdpi.com This enables the in silico design of novel peptide sequences with desired characteristics before any wet-lab synthesis is performed. For instance, deep learning models can predict sequence-dependent issues in solid-phase peptide synthesis (SPPS), such as aggregation, and suggest optimized synthesis protocols to improve yields and purity. nih.govacs.org These computational tools can map amino acid sequences to experimental outcomes, predicting results with high accuracy and minimizing the need for extensive experimental optimization. nih.gov
Table 1: Comparison of Peptide Discovery Workflows
| Feature | Traditional Workflow | AI-Integrated Workflow |
| Design Basis | Intuition, literature precedence, limited screening | Predictive algorithms, vast data analysis, in silico modeling |
| Library Size | Small to moderate (tens to hundreds) | Large and diverse (thousands to millions, computationally) |
| Synthesis | Manual or semi-automated, sequential | Automated, parallel, high-throughput nih.govresearchgate.net |
| Screening | Laborious, low-throughput | Rapid, automated, often miniaturized drugtargetreview.com |
| Optimization Cycle | Slow, resource-intensive | Fast, iterative, data-driven medium.com |
| Success Rate | Often low, relies on serendipity | Higher, focused on promising candidates mdpi.com |
Advancements in Site-Specific Peptide Modification for Enhanced Functionality
To imbue synthetic joining peptides with novel functions, researchers are increasingly turning to precise chemical modifications at specific sites within the peptide backbone or on amino acid side chains. rsc.orgresearchgate.net These modifications can fine-tune a peptide's physicochemical properties, introduce labels for imaging, or attach therapeutic payloads.
A cornerstone of modern peptide modification is the use of bioorthogonal chemistry, which involves reactions that can proceed within complex biological environments without interfering with native biochemical processes. acs.org Techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry," and strain-promoted azide-alkyne cycloaddition (SPAAC) are widely used to attach molecules such as fluorescent dyes, imaging agents, or drug molecules to peptides containing unnatural amino acids with azide (B81097) or alkyne functionalities. rsc.org
Furthermore, enzymatic methods are being harnessed for their unparalleled regio- and stereoselectivity. rsc.orgacs.org Natural or engineered enzymes can recognize specific amino acid sequences and catalyze modifications, such as glycosylation or phosphorylation, mimicking the post-translational modifications (PTMs) found in nature. acs.orgnih.gov This allows for the creation of synthetic peptides that can better interact with biological systems. Host-guest chemistry using macrocycles like cucurbiturils is also an emerging strategy, where the macrocycle selectively binds to a specific amino acid sequence, guiding the modification to a precise location. acs.orgnih.gov
Table 2: Selected Site-Specific Peptide Modification Techniques
| Technique | Target Residue(s) | Functional Group Introduced/Reaction | Purpose |
| Click Chemistry (CuAAC/SPAAC) | Unnatural amino acids (e.g., Azidohomoalanine, Propargylglycine) | Triazole linkage | Conjugation of probes, drugs, polymers rsc.org |
| Maleimide Chemistry | Cysteine | Thioether bond | Attachment of labels and drugs |
| Enzymatic Modification | Specific recognition sequences | Phosphorylation, Glycosylation, etc. | Mimicking PTMs, studying protein function acs.org |
| Macrocycle-Guided Modification | N-terminal Phenylalanine, specific sequences | Non-covalent or covalent attachment | Site-selective labeling, drug conjugation acs.orgnih.gov |
| Olefin Metathesis | Alkenyl-containing unnatural amino acids | Carbon-carbon double bond | Peptide cyclization, cross-linking rsc.org |
Exploration of Novel Chemical Ligation Strategies for Unprecedented Architectures
The synthesis of large proteins and complex peptide architectures often exceeds the limits of conventional stepwise solid-phase peptide synthesis (SPPS). researchgate.net Chemical ligation techniques, which involve the chemoselective joining of unprotected peptide segments, are essential for overcoming this size barrier.
Native Chemical Ligation (NCL) remains the gold standard, enabling the formation of a native peptide bond between a peptide with a C-terminal thioester and another with an N-terminal cysteine. researchgate.netnih.gov However, the strict requirement for a cysteine residue at the ligation site has spurred the development of new strategies to expand the scope of NCL. nih.gov Auxiliary-mediated ligations, for instance, use a temporary chemical group attached to the N-terminus to facilitate ligation at non-cysteine junctions, which can then be removed to yield a native peptide bond. nih.gov
Recent innovations are pushing the boundaries even further. Serine/Threonine Ligation allows for ligation at these common amino acids. Palladium-mediated S-arylation has been combined with NCL to enable practical ligation at aromatic junctions like Phenylalanine and Tyrosine. acs.org These advanced methods, along with strategies for one-pot sequential ligation of multiple peptide segments, are making it possible to chemically synthesize entire proteins and design unprecedented molecular architectures, such as branched or multi-cyclic peptides, that are inaccessible through biological expression systems. researchgate.netchemistryworld.comresearchgate.net
Table 3: Comparison of Peptide Ligation Strategies
| Ligation Strategy | Ligation Site | Key Features |
| Native Chemical Ligation (NCL) | Xaa-Cys | Forms a native peptide bond; robust and widely used. nih.gov |
| Auxiliary-Mediated Ligation | Xaa-Gly, and others | Uses a removable thiol-containing group to ligate at non-Cys sites. nih.gov |
| Serine/Threonine Ligation | Xaa-Ser/Thr | Expands ligation possibilities to hydroxyl-containing amino acids. |
| KAHA Ligation (α-ketoacid-hydroxylamine) | General | Forms a non-native peptide bond but is versatile for various C-terminal and N-terminal residues. |
| Palladium-Mediated Ligation | Xaa-Phe/Tyr | Enables ligation at challenging aromatic amino acid junctions. acs.org |
Expanding the Scope of Synthetic Joining Segment Peptides in Complex Biological Systems
Synthetic joining segment peptides are not merely linkers; they are increasingly sophisticated tools for probing and manipulating complex biological systems. nih.gov Their design can be tailored to create biocompatible and functional molecules for a wide range of in vitro and in vivo applications. nih.gov
In drug delivery, peptides are being engineered as smart linkers in antibody-drug conjugates (ADCs) or as targeting moieties on nanocarriers. frontiersin.org These peptide segments can be designed to be stable in circulation but cleavable by specific enzymes present in a tumor microenvironment, ensuring the localized release of a therapeutic agent. Cell-penetrating peptides (CPPs), such as sequences derived from the HIV-1 TAT protein, can be synthesized and joined to cargo molecules (like proteins or nucleic acids) to facilitate their transport across cellular membranes. frontiersin.org
Furthermore, synthetic peptides are invaluable as molecular probes for imaging and diagnostics. nih.gov By incorporating fluorescent labels, radioisotopes, or MRI contrast agents through site-specific modifications, these peptides can be used to track biological processes in real-time. For example, a peptide designed to bind to a specific cell surface receptor can be labeled to visualize the distribution of that receptor in living cells or whole organisms.
Multicomponent Nanocomposites and Peptide-Based Supramolecular Architectures
The principles of molecular self-assembly are being harnessed to design synthetic joining segment peptides that act as building blocks for advanced materials. rsc.org These peptides can be programmed through their sequence to spontaneously organize into well-defined, higher-order structures such as nanofibers, nanotubes, hydrogels, and vesicles. rsc.orgub.edu
These peptide-based supramolecular systems are finding applications in tissue engineering, where self-assembling peptide hydrogels can form scaffolds that mimic the extracellular matrix, promoting cell growth and tissue regeneration. nih.gov The functionality of these materials can be enhanced by creating multicomponent systems, where two or more different peptide building blocks co-assemble. nih.gov This allows for the precise spatial arrangement of different functional groups within the final nanostructure, creating materials with tailored chemical and mechanical properties. nih.gov
By integrating peptides with other components, such as polymers or inorganic nanoparticles, researchers are creating sophisticated hybrid nanocomposites. nih.gov For example, peptides can be used to direct the assembly of gold nanoparticles into specific patterns or to functionalize the surface of quantum dots for biological targeting. These multicomponent systems combine the biological specificity and structural diversity of peptides with the unique physical properties of other materials, opening doors to novel applications in catalysis, electronics, and nanomedicine. rsc.orgnih.gov
Q & A
Q. What are the foundational methodologies for synthesizing and joining peptide segments in academic research?
Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing short peptide segments (typically ≤50 residues) due to its automation-friendly workflow and high efficiency . For joining segments, stepwise SPPS elongation is preferred for small peptides, while native chemical ligation (NCL) is commonly used for larger constructs. NCL involves chemoselective reactions between a C-terminal thioester and an N-terminal cysteine residue, forming a native peptide bond . Key steps include:
Q. How do researchers design experiments to evaluate coupling efficiency during peptide segment joining?
Coupling efficiency is assessed using:
- Kaiser Test : Detects free amines to confirm completion of each coupling step in SPPS .
- LC-MS Analysis : Monitors reaction progress and identifies truncated sequences or side products .
- Isotope-Labeled Standards : Quantify yields in ligation reactions (e.g., using SILAC or isotope-coded affinity tags) . Statistical tools like ANOVA are applied to compare yields across different coupling reagents or reaction conditions .
Q. What factors influence the solubility of synthetic peptide segments during ligation?
Solubility challenges arise from hydrophobic sequences or aggregation-prone regions. Mitigation strategies include:
- Sequence Optimization : Introducing charged residues (e.g., Lys, Glu) at termini.
- Denaturing Agents : Urea or guanidinium hydrochloride in ligation buffers .
- Temporary Protecting Groups : Boc or Alloc groups for hydrophobic segments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ligation yields for complex peptide sequences?
Discrepancies often stem from:
- Sequence-Specific Effects : Secondary structures (e.g., β-sheets) hindering reagent access. Circular dichroism (CD) spectroscopy is used to analyze structural interference .
- Reagent Purity : Batch variability in coupling agents (e.g., ynamides) may alter reaction kinetics. Validate reagents via NMR or HPLC before use .
- Statistical Meta-Analysis : Systematic reviews of ligation studies can identify trends (e.g., higher yields for glycine-rich linkers) .
Q. What novel strategies are emerging for joining peptide segments without native chemical ligation?
Recent advancements include:
- Ynamide Coupling Reagents : Enable racemization-free amide bond formation via hydroacyloxylation and aminolysis steps .
- Enzyme-Catalyzed Ligation : Sortase A or subtiligase for site-specific conjugations .
- Photocatalytic Methods : Light-driven reactions to activate C-terminal thioesters under mild conditions .
Q. How can computational tools enhance the design of synthetic peptide joining strategies?
Computational approaches include:
- Molecular Dynamics (MD) Simulations : Predict solubility and folding of peptide segments pre-synthesis .
- Machine Learning Models : Train on datasets of ligation yields to recommend optimal reaction conditions (e.g., solvent, pH) .
- Quantum Mechanics (QM) Calculations : Screen coupling reagents for thermodynamic feasibility .
Methodological Challenges and Solutions
Q. What protocols are recommended for troubleshooting low yields in segment ligation?
- Step 1 : Verify peptide integrity via MALDI-TOF MS .
- Step 2 : Optimize ligation pH (e.g., NCL requires pH 7.0–7.5 for thiolate formation) .
- Step 3 : Screen additives (e.g., MPAA for thioester stabilization in NCL) .
Q. How should researchers handle conflicting data on racemization during segment activation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
